molecular formula C12H11FN2O B14848288 1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone

1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone

Cat. No.: B14848288
M. Wt: 218.23 g/mol
InChI Key: XVPLNJCLYZDADC-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the imidazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the imidazole ring followed by the introduction of the fluorophenyl and methyl groups under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, alcohols, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 1-(4-Bromo-2-fluorophenyl)ethanone
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness: 1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-3-methylimidazol-4-yl]ethanone

InChI

InChI=1S/C12H11FN2O/c1-8(16)11-7-14-12(15(11)2)9-3-5-10(13)6-4-9/h3-7H,1-2H3

InChI Key

XVPLNJCLYZDADC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1C)C2=CC=C(C=C2)F

Origin of Product

United States

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